4-(3,5-difluorophenyl)-1H-pyrazole
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Overview
Description
4-(3,5-difluorophenyl)-1H-pyrazole: is a small organic molecule with the following chemical formula:
C21H14F2N2O2
.Mechanism of Action
Target of Action
The primary target of 4-(3,5-difluorophenyl)-1H-pyrazole is the Fibroblast Growth Factor Receptor 1 (FGFR1) . FGFR1 is a cell-surface receptor for fibroblast growth factors and plays an essential role in the regulation of embryonic development, cell proliferation, and differentiation .
Mode of Action
It is known to interact with its target, fgfr1 . The interaction between the compound and FGFR1 could result in changes in the receptor’s activity, potentially influencing cellular processes such as proliferation and differentiation .
Biochemical Pathways
Given its target, it is likely to impact pathways related to cell growth and differentiation, which are regulated by fgfr1 .
Result of Action
Given its target, FGFR1, it is likely to influence processes such as cell proliferation and differentiation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with FGFR1 .
Preparation Methods
Synthetic Routes::
- One common synthetic route involves the cyclization of an appropriate precursor. For example, the Dimroth rearrangement can be employed to form the pyrazole ring from a suitable hydrazone intermediate .
- Another approach is the direct condensation of 3,5-difluorobenzoyl chloride with hydrazine to yield the desired pyrazole compound.
- The Dimroth rearrangement typically occurs under oxidative conditions using iodobenzene diacetate in dichloromethane .
- The condensation reaction can be carried out in various solvents, such as DMF or DMSO, at elevated temperatures.
- Industrial-scale production methods may involve continuous flow processes or batch reactions, depending on the desired yield and purity.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various derivatives.
Substitution: Substituents on the phenyl ring can be modified through nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Oxidation: Iodobenzene diacetate, oxidizing agents.
Substitution: Alkyl halides, nucleophiles.
Reduction: Sodium borohydride, lithium aluminum hydride.
- Oxidation: 4-(3,5-difluorophenyl)-1H-pyrazole derivatives.
- Substitution: Alkylated or arylated pyrazole compounds.
- Reduction: this compound alcohol.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., as enzyme inhibitors).
Medicine: May have applications in drug discovery.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
- Similar compounds include other pyrazoles, such as 1H-pyrazole and 3,5-difluorophenyl-substituted pyrazoles.
Properties
IUPAC Name |
4-(3,5-difluorophenyl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2/c10-8-1-6(2-9(11)3-8)7-4-12-13-5-7/h1-5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSJJZKQRHFLRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=CNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439106-66-8 |
Source
|
Record name | 4-(3,5-difluorophenyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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